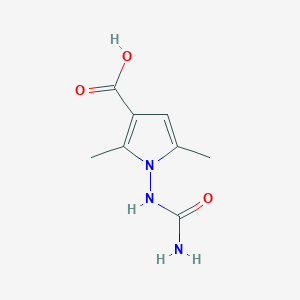
1-(carbamoylamino)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamoyl compounds are derivatives of carbamic acid and have the general formula R2NCOOH . They play a crucial role in biochemical processes, particularly in the metabolism of proteins and nucleic acids . N-Carbamoyl-D- and L-amino acid amidohydrolases (D- and L-carbamoylases) are enzymes that hydrolyze the amide bond of the carbamoyl group in D- or L-N-carbamoyl-amino acids, respectively, yielding the corresponding enantiomerically pure amino acid, ammonia, and CO2 .
作用機序
Mode of Action
The compound likely interacts with CPS1 by transferring an ammonia molecule to a molecule of bicarbonate that has been phosphorylated by a molecule of ATP . The resulting carbamate is then phosphorylated with another molecule of ATP, forming carbamoyl phosphate .
Biochemical Pathways
The compound is involved in the urea cycle , a series of biochemical reactions in the liver that convert ammonia into urea . The urea is then excreted by the kidneys. This process is crucial for removing excess ammonia, a toxic byproduct of protein metabolism, from the body .
Result of Action
The primary result of the compound’s action is the reduction of ammonia levels in the body . By facilitating the conversion of ammonia to urea, the compound helps to prevent the toxic accumulation of ammonia . This is particularly important in conditions where CPS1 is deficient, leading to pronounced hyperammonemia and potential health risks .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s activity can be modulated by dietary factors . Additionally, a functional circadian clock, known to modulate CPS1 expression, is required for the compound’s induction of CPS1 under certain conditions
実験室実験の利点と制限
One advantage of 1-(carbamoylamino)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid for lab experiments is that it is relatively easy to synthesize and purify, making it readily available for use in research. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
将来の方向性
There are several potential future directions for research on 1-(carbamoylamino)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid. One area of focus could be on developing more potent and selective inhibitors of p53, in order to increase its efficacy as a cancer treatment. Another area of focus could be on studying the compound's effects on other signaling pathways and cellular processes, in order to gain a better understanding of its mechanism of action. Finally, research could also focus on developing more effective delivery methods for this compound, in order to improve its bioavailability and reduce potential side effects.
合成法
The synthesis of 1-(carbamoylamino)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid involves several steps, starting with the reaction of 2,5-dimethylpyrrole with ethyl oxalyl chloride to form an oxalyl derivative. This is then reacted with ammonia to form the carbamoyl derivative, which is then treated with hydrochloric acid to form this compound. The final product is obtained through recrystallization and purification.
科学的研究の応用
1-(carbamoylamino)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid has been shown to have potential therapeutic applications in cancer treatment. Studies have shown that the compound can inhibit the growth of cancer cells in vitro and in vivo, and can also sensitize cancer cells to chemotherapy and radiation therapy.
特性
IUPAC Name |
1-(carbamoylamino)-2,5-dimethylpyrrole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3/c1-4-3-6(7(12)13)5(2)11(4)10-8(9)14/h3H,1-2H3,(H,12,13)(H3,9,10,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIXOTYHJAIKUOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1NC(=O)N)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


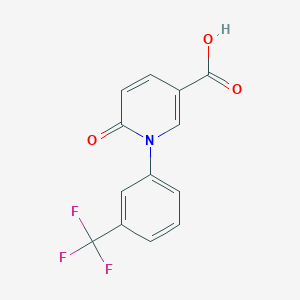

![3-(4-(5-chloro-4-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2949215.png)
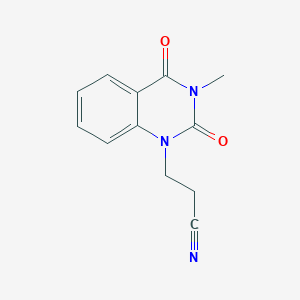
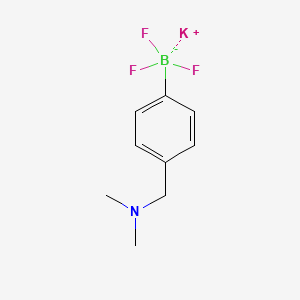
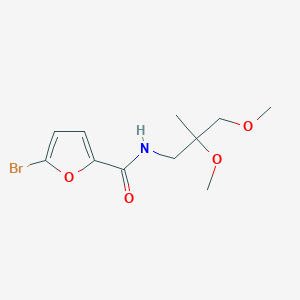
![2-(8-(4-(dimethylamino)phenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2949223.png)
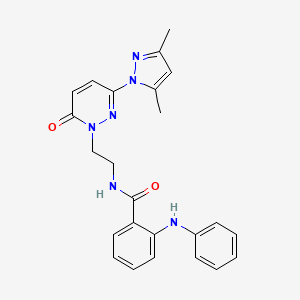
![N-(2,4-dimethoxyphenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2949226.png)

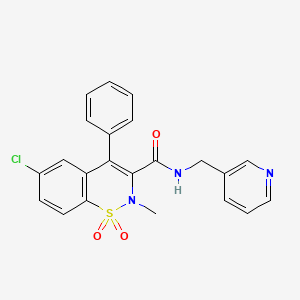
![7-(Azetidin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2949230.png)
![2-(4-fluorophenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2949231.png)